2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines This compound features a pyrrolopyrimidine core with various substituents, including a cyclopropyl group, a phenyl group, and an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl and ethylphenyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : The pyrrolopyrimidine core can be reduced to form simpler derivatives.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Phenyl to benzaldehyde, benzyl alcohol, or benzoic acid.
Reduction: : Reduced pyrrolopyrimidine derivatives.
Substitution: : Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology
This compound has shown potential in various biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its complex structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development.
Medicine
In medicinal chemistry, 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide could be explored as a lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.
Industry
In the materials science industry, this compound could be used as a building block for the synthesis of advanced materials with unique properties. Its structural complexity and reactivity make it suitable for creating polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: : Other derivatives of pyrrolopyrimidines with different substituents.
Indole Derivatives: : Compounds containing the indole nucleus, which also exhibit various biological activities.
Pyrazoline Derivatives: : Heterocyclic compounds with similar structural features.
Uniqueness
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide stands out due to its unique combination of substituents and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-2-16-8-10-18(11-9-16)27-21(30)15-32-25-28-22-20(17-6-4-3-5-7-17)14-26-23(22)24(31)29(25)19-12-13-19/h3-11,14,19,26H,2,12-13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQNJQNAVCOQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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